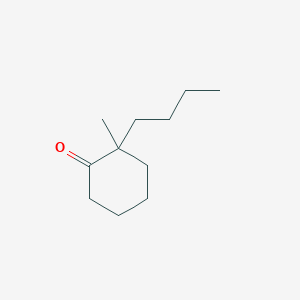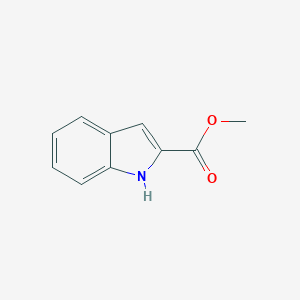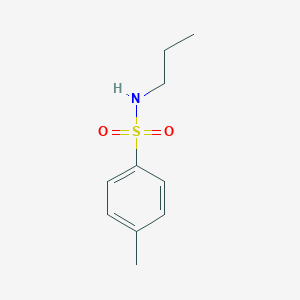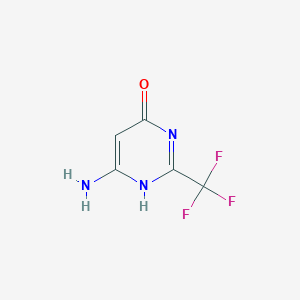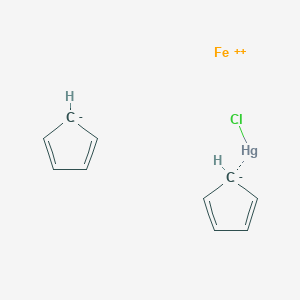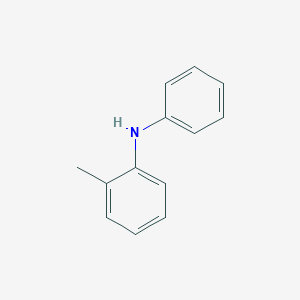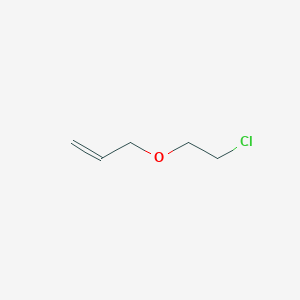
Cyclodecanone
Overview
Description
Cyclodecanone is an organic compound with the chemical formula C10H18O. It is a cyclic ketone that can be synthesized from cyclopentanone, a five-membered cyclic ketone. This compound has been studied extensively in the fields of synthetic organic chemistry, biochemistry and physiology. It is used in laboratory experiments, as a precursor to other compounds, and in the synthesis of pharmaceuticals.
Scientific Research Applications
Oxidation Mechanisms : Knight and Perkins (1991) investigated the oxidation of cyclodecane to cyclodecanone using FeCl3–H2O2, concluding that the oxygen atom in this compound is largely derived from molecular oxygen. This supports a free-radical mechanism for hydrocarbon activation (Knight & Perkins, 1991).
Synthesis of Sesquiterpenoids : Fujimoto et al. (1976, 1979) described a new synthetic method for this compound intermediates, which are useful in the synthesis of germacranolide and guaianolide-type sesquiterpenoids (Fujimoto et al., 1976), (Fujimoto et al., 1979).
Conservation and Restoration : Sadek et al. (2018) conducted a comparative study using cyclododecanone as a protectant for water-sensitive paint during the desalination of painted pottery (Sadek et al., 2018).
Perfume Synthesis : Zhao Qibo (2010) reviewed the application of cyclododecanone in organic synthesis, particularly in the synthesis of macrocyclic compounds like muscone, and its extensive application in exaltolide and other materials (Zhao Qibo, 2010).
Conformational Studies : Rawdah (1989) carried out iterative force-field calculations on conformations of this compound, identifying its lowest energy conformation (Rawdah, 1989).
Photochemical Intramolecular Cyclization : Schönberg (1968) initiated research on photochemical intramolecular cyclization reactions of ketones, including this compound (Schönberg, 1968).
Temporary Consolidation in Conservation : Stein et al. (2000) studied cyclododecane, a related compound, as a temporary consolidant for various weak or friable materials, focusing on its physical behavior and properties (Stein et al., 2000).
Supramolecular Architectures : Harada (2001) discussed the use of cyclodextrins, related to cyclododecanone, in the construction of supramolecular architectures like rotaxanes and catenanes (Harada, 2001).
Safety and Hazards
Cyclodecanone can cause serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing . If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
Mechanism of Action
Target of Action
Cyclodecanone is an organic compound with the formula (CH2)11CO . It is a cyclic ketone that exists as a white solid at room temperature It’s known that this compound is mainly consumed as a precursor to 1,12-dodecanedioic acid and laurolactam, which are precursors to certain specialized nylons .
Mode of Action
It is known that this compound is produced by the oxidation of cyclododecane via cyclododecanol . This suggests that it may interact with its targets through oxidation reactions.
Biochemical Pathways
This compound is involved in the synthesis of 1,12-dodecanedioic acid and laurolactam . These compounds are precursors to certain specialized nylons . Therefore, this compound plays a crucial role in the biochemical pathways leading to the production of these nylons.
Result of Action
The primary result of this compound’s action is the production of 1,12-dodecanedioic acid and laurolactam . These compounds are precursors to certain specialized nylons . Therefore, the molecular and cellular effects of this compound’s action are primarily related to the synthesis of these materials.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For instance, this compound exists as a white solid at room temperature , suggesting that its physical state and possibly its reactivity could change under different temperature conditions.
properties
IUPAC Name |
cyclodecanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZDDAFVJANJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164490 | |
| Record name | Cyclodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1502-06-3 | |
| Record name | Cyclodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclodecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLODECANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclodecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLODECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N73MQZ9ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclodecanone?
A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in 13C NMR, the introduction of deuterium atoms in specific positions leads to long-range isotope shifts, which can help in assigning NMR signals and determining deuteriation sites. []
Q3: What are the dielectric properties of this compound?
A3: this compound exhibits a sharp decrease in dielectric constant at its melting point. [] It also shows a higher relaxation time compared to other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclooctanone. []
Q4: Can this compound be used as a complexant in enzymatic reactions?
A4: Yes, this compound effectively acts as a complexant in reactions catalyzed by Bacillus macerans cyclodextrin glucanotransferase (CGTase). Specifically, it enhances the conversion of starch, maltodextrin, and glycogen into cyclodextrins, particularly β-cyclodextrin. [] This enhancement is due to its selective complexation with β-cyclodextrin, shifting the reaction equilibrium. []
Q5: How does the complexation of this compound with CGTase affect cyclodextrin production?
A5: The presence of this compound as a complexant generally leads to higher yields of cyclodextrins, particularly β-cyclodextrin. The extent of yield enhancement depends on factors like temperature, substrate type, and the specific complexant used. For instance, using this compound at 25 °C and pH 7 resulted in 91-93% yields of β-cyclodextrin from amylopectin, waxy-maize starch, and tapioca starch. []
Q6: Have computational methods been used to study this compound?
A6: Yes, computational chemistry techniques have been employed to study this compound. Force-field calculations have been used to investigate its conformational preferences. [] Additionally, molecular mechanics methodology has been applied to analyze Norrish type II reactions of this compound. []
Q7: How does the ring size of cyclic ketones affect their reactivity in the Yurchenko diolefination?
A7: The reactivity in the Yurchenko diolefination, which involves reacting cyclic ketones with dimethylsulfoxonium methylide, varies with ring size. Medium-sized rings like this compound show lower reactivity compared to smaller (cycloheptanone) or larger rings (cyclododecanone). This difference in reactivity is attributed to the conformational constraints imposed by the ring size on the reaction intermediates. []
Q8: Are there specific formulation strategies to enhance this compound's properties?
A8: While the provided research doesn't detail specific formulation strategies for this compound itself, its use as a complexant in cyclodextrin production highlights its ability to form inclusion complexes. This property suggests potential for developing formulations where this compound could enhance the solubility or bioavailability of other compounds by encapsulating them within its cyclic structure. [, ]
Q9: What are some interesting reactions involving this compound?
A9: this compound participates in various reactions, including:
- Ring Enlargement: It can undergo ring enlargement reactions, enabling the synthesis of larger ring systems like macrolides. For example, reacting this compound with a chiral building block led to the synthesis of (12R)-(+)-12-methyl-13-tridecanolide. [, ]
- Yurchenko Diolefination: Reacting this compound with dimethylsulfoxonium methylide under specific conditions can lead to the formation of 1,3-terminal dienes. This reaction, termed Yurchenko diolefination, proceeds through a [, ]-sigmatropic rearrangement. []
- Oxidation: this compound can be oxidized to form products like oxabicycloundecanol derivatives using cytochrome P450 monooxygenase CYP101B1. This biocatalytic hydroxylation reaction targets unactivated methylene C-H bonds in the cycloalkyl ring. []
Q10: What happens when this compound reacts with dimethylsulfoxonium methylide?
A10: The reaction of this compound with dimethylsulfoxonium methylide can proceed via two pathways:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

